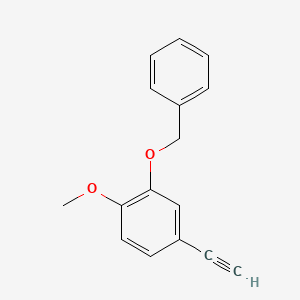

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Description

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is a substituted benzene derivative featuring three distinct functional groups:

- Benzyloxy group at position 2 (electron-donating via resonance).

- Ethynyl group (C≡CH) at position 4 (sp-hybridized, electron-withdrawing).

- Methoxy group at position 1 (electron-donating).

This compound’s structure positions it as a versatile intermediate in organic synthesis, particularly for coupling reactions (e.g., Sonogashira) due to the ethynyl moiety. Its reactivity and stability are influenced by the interplay of substituent electronic and steric effects.

Properties

IUPAC Name |

4-ethynyl-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNXRSDHNXHQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698892 | |

| Record name | 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281191-53-5 | |

| Record name | 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Description |

|---|---|---|---|

| 1 | Etherification | Starting material: 2-hydroxy-4-methoxybenzene; benzyl bromide; base (K2CO3) | The phenolic hydroxyl group is protected by reaction with benzyl bromide in the presence of potassium carbonate to form the benzyloxy ether. This step ensures selective substitution and protects the hydroxyl during subsequent steps. |

| 2 | Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI co-catalyst, base (Et3N or similar), trimethylsilylacetylene | The ethynyl group is introduced at the 4-position via palladium-catalyzed coupling with trimethylsilylacetylene. Trimethylsilylacetylene acts as a protected alkyne source. |

| 3 | Deprotection | Mild acidic conditions or fluoride source (e.g., TBAF) | Removal of the trimethylsilyl protecting group yields the terminal alkyne, completing the synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene. |

This sequence is supported by analogous syntheses of related compounds, where selective protection and Sonogashira coupling are standard methods for introducing benzyloxy and ethynyl groups, respectively.

Reaction Conditions and Optimization

- Etherification is typically conducted in polar aprotic solvents such as acetone or acetonitrile, with potassium carbonate as a base to deprotonate the phenol and promote nucleophilic substitution.

- Sonogashira coupling proceeds efficiently at room temperature to mild heating (20–60 °C) under inert atmosphere (nitrogen or argon) to prevent alkyne polymerization or catalyst degradation.

- The palladium catalyst loading is usually low (1–5 mol%), with copper(I) iodide as a co-catalyst to facilitate the coupling.

- Trimethylsilylacetylene is preferred to avoid polymerization and side reactions; subsequent desilylation is mild and selective.

Purification Techniques

Purification of the final compound is crucial to remove palladium residues, unreacted starting materials, and side products:

| Purification Method | Description | Application |

|---|---|---|

| Silica Gel Column Chromatography | Gradient elution using hexane/ethyl acetate mixtures separates the target compound from polar impurities. | Commonly employed after each synthetic step to isolate intermediates and final product. |

| Recrystallization | Use of solvents such as ethanol or dichloromethane-hexane mixtures to improve crystalline purity. | Enhances purity and facilitates solid-state characterization. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with acetonitrile/water gradients for high-purity requirements. | Suitable for analytical purity confirmation and preparative isolation in research settings. |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns and purity by the presence of characteristic proton and carbon signals corresponding to benzyloxy, methoxy, and ethynyl groups.

- Mass Spectrometry (MS) verifies molecular weight (238.28 g/mol) and fragmentation patterns consistent with the target compound.

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol |

| Starting Material | 2-Hydroxy-4-methoxybenzene, benzyl bromide |

| Key Reactions | Etherification, Sonogashira coupling, deprotection |

| Catalysts | Pd(PPh3)2Cl2 or PdCl2(PPh3)2, CuI |

| Solvents | Acetone, THF, Et3N, dichloromethane |

| Purification Techniques | Silica gel chromatography, recrystallization, HPLC |

| Typical Yields | Moderate to high (50–80% per step depending on optimization) |

Research Findings and Considerations

- The benzyloxy group introduction via benzyl bromide is a well-established method providing high regioselectivity and stability during subsequent reactions.

- Sonogashira coupling is highly effective for installing the ethynyl group, with palladium catalysts enabling mild reaction conditions and high functional group tolerance.

- The presence of the methoxy group at the 1-position influences electronic properties, facilitating selective coupling at the 4-position.

- Optimization of catalyst loading, reaction time, and temperature is essential to maximize yield and minimize side reactions such as homocoupling of alkynes.

- The mild deprotection step ensures the integrity of sensitive functional groups and avoids degradation.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ethynyl group can produce ethylbenzene derivatives.

Scientific Research Applications

Overview

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, also known as 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, is an organic compound characterized by a complex structure that includes a benzene ring substituted with a benzyloxy group, an ethynyl group, and a methoxy group. Its unique chemical properties make it valuable in various fields, including organic synthesis, medicinal chemistry, and materials science.

Structural Features

| Feature | Description |

|---|---|

| Benzyloxy Group | Provides stability and influences reactivity |

| Ethynyl Group | Enables participation in coupling reactions |

| Methoxy Group | Modulates electronic properties |

Organic Synthesis

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ethynyl group can undergo various reactions such as:

- Coupling Reactions : The ethynyl functionality allows for the formation of carbon-carbon bonds through reactions like Sonogashira coupling.

- Electrophilic Aromatic Substitution : The compound can act as a substrate for electrophilic substitution reactions due to its electron-rich aromatic system.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Pharmacophore Studies : The compound's structural features may allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

- Biochemical Assays : It can be utilized in enzyme interaction studies, where its reactivity can help elucidate mechanisms of action.

Materials Science

The compound is also being explored for its applications in developing advanced materials:

- Nanomaterials : Its ability to form stable linkages through click chemistry makes it suitable for creating functionalized nanomaterials.

- Polymers : The compound can serve as a building block for synthesizing polymers with specific properties.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene via a multi-step reaction involving benzyl protection and subsequent ethynylation. The research highlighted its utility as a precursor for more complex structures, showcasing its versatility in organic synthesis.

In another investigation, the compound was evaluated for its interaction with specific enzymes. Results indicated that the ethynyl group facilitates binding through π-π stacking interactions, suggesting potential applications in drug design targeting enzyme pathways.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the benzyloxy and methoxy groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Benzyloxy)-2-bromo-1-methoxybenzene ()

- Substituents : Bromo (position 2), benzyloxy (4), methoxy (1).

- Key Differences : Bromine’s electron-withdrawing nature and leaving-group capability contrast with the ethynyl group’s role in cross-coupling.

- Synthetic Utility : Bromo substituents enable nucleophilic substitutions (e.g., Suzuki coupling), whereas ethynyl groups favor alkyne-specific reactions .

2-Benzyloxy-4-chloromethyl-1-methoxybenzene ()

Functional Group Comparison

2-(Benzyloxy)-1-iodo-4-methylbenzene ()

- Substituents : Iodo (position 1), methyl (4), benzyloxy (2).

- Key Differences : Methyl is electron-donating and sterically bulky, reducing reactivity compared to ethynyl. Iodo’s photosensitivity limits stability under light.

- Physico-Chemical Properties : Higher molar mass (324.16 g/mol) due to iodine vs. ethynyl’s lighter sp-hybridized carbon .

1-Methoxy-4-(1-Methoxy-2-nitroethyl)-2-(phenylmethoxy)benzene ()

- Substituents : Nitroethyl (position 4), benzyloxy (2), methoxy (1).

- Key Differences: Nitro groups are strongly electron-withdrawing, increasing acidity (pKa ~7.78) and reducing solubility in non-polar solvents. Ethynyl groups lack such acidic protons.

- Physical Data : Melting point (99°C) and solubility in chloroform/DCM suggest higher polarity than ethynyl analogues .

Structural Analogues with Alkenyl/Alkynyl Groups

Benzene,1-methoxy-4-[1-(4-pentylphenyl)ethenyl]- ()

- Substituents : Ethenyl (position 4), methoxy (1).

- Key Differences : Ethenyl’s double bond is less reactive in coupling reactions compared to ethynyl’s triple bond.

- Applications : Ethenyl groups participate in Diels-Alder reactions, while ethynyl groups enable click chemistry or metal-catalyzed couplings .

Data Tables

Table 1: Substituent Effects on Reactivity and Properties

| Compound | Position 4 Substituent | Key Reactivity | Molar Mass (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Ethynyl (C≡CH) | Sonogashira coupling, conjugation | ~270 (estimated) | High thermal stability |

| 4-(Benzyloxy)-2-bromo-1-methoxy | Bromo | Suzuki coupling, SNAr | 323.2 | Photostable, crystalline |

| 2-Benzyloxy-4-chloromethyl-1-methoxy | Chloromethyl | Alkylation, oxidation | 288.7 | Polar, hygroscopic |

| 1-Methoxy-4-(nitroethyl)-2-benzyloxy | Nitroethyl | Acid-catalyzed reactions | 317.34 | Low solubility in water |

Biological Activity

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene can be represented as follows:

- Molecular Formula : C17H18O3

- Key Functional Groups : Benzyloxy group, ethynyl group, and methoxy group.

These functional groups contribute to the compound's solubility, stability, and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene exhibit various biological activities:

- Antioxidant Properties : Compounds with benzyloxy and methoxy groups have shown strong antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : The presence of the ethynyl group has been correlated with enhanced antimicrobial properties against various pathogens.

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.

The mechanisms underlying the biological activities of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene are multifaceted:

- Antioxidant Mechanism : The compound may scavenge free radicals due to its electron-rich functional groups, reducing oxidative damage in cells.

- Antimicrobial Mechanism : The ethynyl group can disrupt microbial cell membranes or interfere with metabolic pathways within pathogens.

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and thereby modulating physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene:

Table 1: Summary of Biological Activities in Related Compounds

Notable Findings:

- A study demonstrated that derivatives similar to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene exhibited significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .

- Another research indicated that compounds featuring benzyloxy groups showed promising antioxidant activity, which may play a role in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, and what critical reaction conditions are required?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves:

Protection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive hydroxyl sites during synthesis (e.g., acetylation of 4-methoxyphenol as described in ).

Electrophilic substitution : Bromination or chlorination at specific positions using reagents like N-bromosuccinimide (NBS) in acetonitrile ( ).

Introduction of ethynyl groups : Sonogashira coupling or alkyne addition under palladium catalysis.

- Critical conditions : Maintain anhydrous conditions for alkyne reactions, control pH (5–9) for aqueous stability (), and use inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How can researchers characterize the structural integrity of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy at position 2, methoxy at position 1).

- X-ray crystallography : Resolve crystal structures to validate stereoelectronic effects, as demonstrated for analogous compounds ( ).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₅H₁₄O₂: 226.26 g/mol).

Q. What are the stability considerations for handling and storing this compound?

- Key findings :

- pH sensitivity : Stable in aqueous solutions at pH 5–9; outside this range, hydrolysis of the benzyloxy or methoxy groups may occur ().

- Light/oxygen sensitivity : Store in amber vials under inert gas to prevent photodegradation or oxidation of the ethynyl group.

- Temperature : Long-term storage at –20°C recommended for lab-scale quantities.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound’s synthesis?

- Analysis :

- Directing effects : The methoxy group at position 1 is a strong ortho/para director, while the benzyloxy group at position 2 influences steric hindrance. Bromination at position 4 (para to methoxy) is favored, as seen in analogous systems ( ).

- Computational validation : Density Functional Theory (DFT) can model charge distribution to predict reactive sites. For example, NBO analysis may show increased electron density at position 4 due to methoxy resonance.

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Case study : Modifications to the ethynyl or methoxy groups (e.g., replacing ethynyl with halogens) significantly alter antibacterial efficacy ().

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents and test against standardized bacterial strains.

- Kinase inhibition assays : Use purified human kinases (e.g., EGFR, BRAF) to quantify inhibitory constants (IC₅₀) and compare with literature values.

Q. What advanced applications exist for this compound in materials science?

- Applications :

- Click chemistry : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create polymer networks or functionalized surfaces.

- Conjugated systems : Incorporate into organic semiconductors via Sonogashira coupling with aryl halides ().

- Data : Thermal stability up to 200°C (TGA) and fluorescence properties (λₑₘ ≈ 400 nm) make it suitable for optoelectronic devices.

Q. How can AI-driven synthesis planning improve the efficiency of multi-step routes for this compound?

- Tools : Use retrosynthetic algorithms (e.g., Template_relevance models in ) trained on databases like Reaxys or Pistachio.

- Case example : AI predicts one-step routes by prioritizing precursor availability and reaction feasibility (e.g., direct ethynylation vs. multi-step protection/deprotection).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.